molecular formula C20H20N4O5 B2639834 methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate CAS No. 923257-27-6

methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate

Cat. No.: B2639834
CAS No.: 923257-27-6
M. Wt: 396.403
InChI Key: QJIOSWLLLWEYGP-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a synthetic organic compound designed for medicinal chemistry and pharmacological research. This molecule is a sophisticated hybrid structure incorporating a benzoate ester core linked to a 1,2,3-triazole moiety via an amide bond. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which can improve the physicochemical properties, pharmacokinetics, and binding affinity of lead compounds . Triazole-containing hybrids are extensively investigated for their broad spectrum of biological activities, including potential anticancer, antimicrobial, and enzyme inhibitory effects . The structural framework of this compound, which conjugates a substituted benzoate with a triazole, is similar to that of phenolic acid-triazole derivatives which have demonstrated significant antifungal activity against various plant pathogen fungi in research settings . As a key intermediate, this chemical is valuable for the synthesis of more complex derivatives, for screening in biological assays, and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The compound should be characterized using standard spectroscopic techniques such as NMR (1H and 13C) and FT-IR, in line with the practices for analogous triazole derivatives . This product is intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-12-18(22-23-24(12)13-8-6-5-7-9-13)19(25)21-15-11-17(28-3)16(27-2)10-14(15)20(26)29-4/h5-11H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIOSWLLLWEYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The benzoate ester can be introduced through esterification reactions involving methanol and the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the triazole ring can produce different nitrogen heterocycles.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The methoxy groups and benzoate ester can also influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Triazole vs. Thiadiazole/Thiazole Derivatives

The antitumor activity of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can be contextualized against derivatives with alternative heterocyclic systems. For example:

  • 1,3,4-Thiadiazole derivative (9b): Exhibited an IC50 of 2.94 µM against HepG2 (hepatocellular carcinoma), attributed to the electron-withdrawing thiadiazole ring enhancing cellular uptake .
  • Thiazole derivative (12a) : Demonstrated dual activity against HepG2 (IC50 = 1.19 µM) and MCF-7 (IC50 = 3.4 µM), likely due to the thiazole’s planar structure facilitating DNA intercalation .

Key Insight : The triazole-amido group in the target compound may offer intermediate polarity compared to thiadiazole/thiazole systems, balancing solubility and membrane permeability.

Substituent Effects on Bioactivity

Variations in substituents significantly influence pharmacological profiles:

  • Methyl 4,5-dimethoxy-2-((4-methyl-N-(prop-2-yn-1-yl)phenyl)sulfonamido)benzoate (S10n): A sulfonamide analog with a propargyl group, synthesized in 99% yield .
  • Methyl 4,5-dimethoxy-2-(3-methylbenzofuran-2-carboxamido)benzoate: Features a benzofuran carbonyl group instead of triazole, with a molecular weight of 369.37 g/mol .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) IC50 (µM) Reference
This compound Benzoate + Triazole 5-Methyl-1-phenyl-triazole, dimethoxy ~393.38 (estimated) Not reported
1,3,4-Thiadiazole derivative (9b) Thiadiazole 4-Substituted phenyl ~350–400 (estimated) 2.94 (HepG2)
Thiazole derivative (12a) Thiazole 4-Substituted diazenyl ~350–400 (estimated) 1.19 (HepG2), 3.4 (MCF-7)
Methyl 4,5-dimethoxy-2-(3-methylbenzofuran-2-carboxamido)benzoate Benzoate + Benzofuran 3-Methylbenzofuran 369.37 Not reported
S10n (Sulfonamide analog) Benzoate + Sulfonamide Propargyl, 4-methylphenyl ~432.45 (estimated) Not reported

Mechanistic and Pharmacokinetic Considerations

  • Metabolism : Alkyl benzoates (e.g., methyl benzoate) are generally metabolized via esterase hydrolysis, but the triazole-amido group in the target compound may introduce resistance to enzymatic degradation compared to simpler esters .
  • Toxicity : Methyl benzoate derivatives exhibit low acute toxicity (Hazard Rating = 1–2 for irritation), but the triazole moiety’s nitrogen atoms could pose risks of hepatotoxicity with chronic exposure .

Biological Activity

Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Common Name : Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate
  • CAS Number : 923257-27-6
  • Molecular Formula : C20H20N4O5
  • Molecular Weight : 396.4 g/mol

The compound's biological activity is primarily attributed to its structural components, particularly the triazole moiety, which is known for various pharmacological effects. The triazole ring has been associated with:

  • Anticancer Activity : Compounds containing triazole rings have demonstrated significant anticancer properties. For instance, studies have shown that related triazole derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil in various cancer cell lines .

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of cancer cells. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Comparison Drug
MCF-75.855-Fluorouracil
A5493.0Doxorubicin
HCT116<10Sorafenib

These results suggest that the compound could effectively inhibit tumor growth and may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

Compounds similar to methyl 4,5-dimethoxy derivatives have shown promising antimicrobial properties. The presence of the dimethoxy group enhances their ability to interact with microbial targets. Studies indicate that such compounds can exhibit significant antibacterial and antifungal activities against various pathogens .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory potential of triazole derivatives has been documented extensively. Methyl 4,5-dimethoxy derivatives may exert these effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, their antioxidant properties contribute to cellular protection against oxidative stress .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of several synthesized triazole derivatives, including methyl 4,5-dimethoxy derivatives. The study utilized various human cancer cell lines and reported significant growth inhibition across multiple lines with IC50 values ranging from 3.0 µM to over 20 µM for different derivatives .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of similar compounds against resistant strains of bacteria. Results indicated that certain derivatives exhibited lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics, suggesting a potential role in treating resistant infections .

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